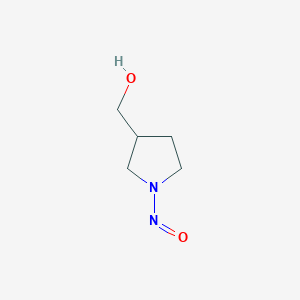
(1-Nitrosopyrrolidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Nitrosopyrrolidin-3-yl)methanol, also known as NPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NPM is a nitrosamine derivative that is synthesized through a specific chemical process.
Aplicaciones Científicas De Investigación
(1-Nitrosopyrrolidin-3-yl)methanol has been extensively studied for its potential applications in various fields, including cancer research, drug development, and material science. In cancer research, this compound has shown promising results as an anti-cancer agent by inducing apoptosis in cancer cells. In drug development, this compound has been used as a starting material to synthesize various drugs. In material science, this compound has been used as a precursor for the synthesis of various functional materials.
Mecanismo De Acción
The mechanism of action of (1-Nitrosopyrrolidin-3-yl)methanol is not fully understood. However, it is believed that this compound induces apoptosis in cancer cells by activating specific signaling pathways. This compound has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis in cancer cells by activating specific signaling pathways. In vivo studies have shown that this compound administration results in a decrease in tumor growth in animal models. However, the physiological effects of this compound on humans are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (1-Nitrosopyrrolidin-3-yl)methanol in lab experiments is its high purity. The synthesis method of this compound allows for the production of a highly pure product, which is critical for its use in scientific research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound is a nitrosamine derivative, which is known to be carcinogenic. Therefore, proper safety precautions must be taken when handling this compound.
Direcciones Futuras
There are several future directions for the use of (1-Nitrosopyrrolidin-3-yl)methanol in scientific research. One of the future directions is the development of this compound-based drugs for the treatment of cancer. Another future direction is the use of this compound as a precursor for the synthesis of functional materials. Additionally, further studies are needed to understand the mechanism of action and physiological effects of this compound in humans.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of this compound allows for the production of a highly pure product, which is critical for its use in scientific research. This compound has shown promising results as an anti-cancer agent and has been used as a starting material to synthesize various drugs. However, the potential toxicity of this compound must be taken into consideration when handling it in lab experiments. Further studies are needed to understand the mechanism of action and physiological effects of this compound in humans.
Métodos De Síntesis
The synthesis of (1-Nitrosopyrrolidin-3-yl)methanol involves the reaction of pyrrolidine with nitrous acid. The reaction is carried out in an aqueous solution of hydrochloric acid under specific conditions. The resulting product is then purified through a series of processes, including extraction, distillation, and chromatography. The purity of the final product is critical for its use in scientific research.
Propiedades
IUPAC Name |
(1-nitrosopyrrolidin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-4-5-1-2-7(3-5)6-9/h5,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGJDCTWVFBAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)N=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

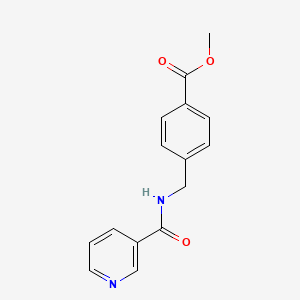
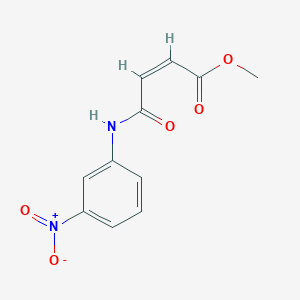
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone;dihydrochloride](/img/structure/B2457187.png)
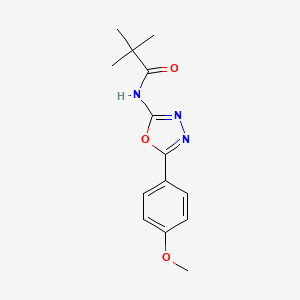


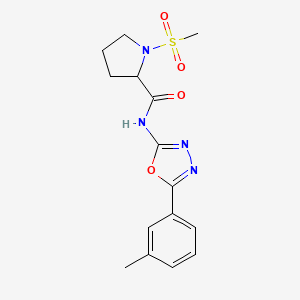

![Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate](/img/structure/B2457198.png)
![methyl trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2457199.png)
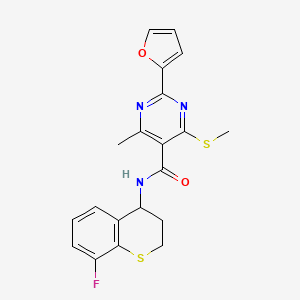
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2457201.png)

